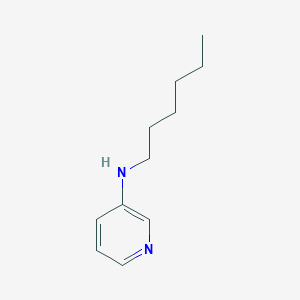

N-Hexyl-3-pyridinamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N-hexylpyridin-3-amine |

InChI |

InChI=1S/C11H18N2/c1-2-3-4-5-9-13-11-7-6-8-12-10-11/h6-8,10,13H,2-5,9H2,1H3 |

InChI Key |

OKOCTTIKIQCSHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Hexyl 3 Pyridinamine and Analogues

Historical Development of Pyridine-Amine Synthesis

The journey to synthesize pyridine (B92270) derivatives began in the late 19th century. One of the earliest and most notable methods is the Hantzsch pyridine synthesis, first described by Arthur Rudolf Hantzsch in 1881. This method typically involves a condensation reaction between a β-ketoester, an aldehyde, and ammonia (B1221849) or its salt. While effective for producing a variety of substituted pyridines, the original Hantzsch synthesis is less direct for preparing specific N-alkylated aminopyridines without further modification.

Another classical method is the Chichibabin reaction, which allows for the direct amination of the pyridine ring. This reaction, however, typically introduces an amino group at the 2- or 4-position of the pyridine ring and is less applicable for the synthesis of 3-aminopyridine (B143674) derivatives. These foundational methods, while historically significant, often require harsh reaction conditions and can suffer from low yields and lack of regioselectivity, paving the way for the development of more sophisticated and controlled synthetic strategies.

Modern Approaches to N-Hexyl-3-pyridinamine Construction

Contemporary organic synthesis offers several powerful and versatile methods for the targeted construction of this compound. These modern techniques often employ transition metal catalysis, offering high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions for C-N and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net This methodology is a cornerstone for the synthesis of N-aryl and N-alkyl aminopyridines. The reaction involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the reaction of a 3-halopyridine, such as 3-bromopyridine (B30812), with hexylamine (B90201). acs.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are known to significantly enhance the efficiency of the catalytic cycle. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-alkylated product and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Amination of 3-Halopyridines

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3-Bromopyridine | Hexylamine | [Ni(4-tBustb)3]/Zn | K3PO4 | Dioxane | 100 | - | chemrxiv.org |

| 2 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3]/(±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |

Data presented is illustrative of typical reaction conditions and may not represent optimized yields for the specific synthesis of this compound.

Nickel-Catalyzed Transformations for Alkyl Group Installation

As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has emerged as a powerful tool in cross-coupling reactions. nih.gov Nickel catalysts can effectively mediate the amination of (hetero)aryl halides and have been successfully applied to the synthesis of N-alkylaminopyridines. acs.orgnih.gov For the synthesis of this compound, a nickel-catalyzed coupling of 3-bromopyridine with hexylamine has been reported. acs.org These reactions often utilize a simple nickel(II) salt as a precatalyst in the presence of a ligand and a reducing agent or under photoredox conditions.

The catalytic cycle for nickel-catalyzed amination can proceed through various pathways, including Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles, depending on the reaction conditions. The use of N-heterocyclic carbene (NHC) ligands has been shown to be particularly effective in facilitating these transformations. nih.gov

Table 2: Example of Nickel-Catalyzed Amination of 3-Bromopyridine

| Entry | Aryl Halide | Amine | Catalyst | Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3-Bromopyridine | Hexylamine | [Ni(4-tBustb)3] | Zn | K3PO4 | Dioxane | 100 | - | acs.orgchemrxiv.org |

Note: The yield for this specific reaction was not explicitly stated in the provided reference but was part of a successful substrate scope demonstration.

Amination Strategies in Pyridine Derivatization

Beyond cross-coupling reactions, other amination strategies are also employed for the synthesis of N-alkylated pyridinamines. Reductive amination is a widely used and versatile method for forming C-N bonds. nih.govthieme-connect.deresearchgate.net This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. To synthesize this compound, 3-aminopyridine can be reacted with hexanal (B45976) in the presence of a suitable reducing agent.

Commonly used reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov The choice of reducing agent is crucial to avoid the reduction of the starting carbonyl compound. The reaction is typically carried out in a one-pot procedure under mild conditions. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. In the context of pyridine-amine synthesis, this translates to the use of more environmentally benign solvents, catalysts, and reaction conditions. Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions.

The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of sustainable synthesis. Furthermore, microwave-assisted organic synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames, thus reducing energy consumption and waste generation.

Exploration of Novel Synthetic Routes

The field of synthetic organic chemistry is in constant evolution, with new methodologies continually being developed. For the synthesis of this compound and its analogues, novel synthetic routes are being explored. These include the development of more active and selective catalysts for C-N cross-coupling reactions that can operate under milder conditions and with a broader substrate scope.

Furthermore, C-H activation strategies are gaining prominence as a means to directly functionalize the pyridine ring, potentially offering more atom-economical and step-efficient synthetic pathways. The application of flow chemistry is also being investigated to enable safer, more scalable, and automated synthesis of these important compounds.

Photoredox Catalysis in C(sp²)–C(sp³) Coupling

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. The C(sp²)–C(sp³) coupling to form compounds like this compound can be envisioned through the generation of an alkyl radical from a suitable precursor, which then couples with the pyridine ring. While a direct synthesis of this compound using this method is not explicitly detailed in the literature, analogous couplings have been demonstrated.

These reactions typically involve a photocatalyst, such as an iridium or ruthenium complex, that becomes excited upon absorption of visible light. acs.org The excited photocatalyst can then engage in a single-electron transfer (SET) process. In a hypothetical scenario for forming a C-C bond on the pyridine ring prior to amination, an alkyl radical precursor could be used. More relevant to forming the N-hexyl bond would be a C-N coupling reaction. For the purpose of illustrating a C(sp²)–C(sp³) coupling involving a pyridine scaffold, a representative reaction could involve the coupling of a bromopyridine with an alkyl radical precursor.

A plausible photoredox-mediated pathway for a related C(sp²)–C(sp³) coupling is the reaction of a halopyridine with an alkyl radical precursor in the presence of a photocatalyst and a nickel co-catalyst. The photocatalyst generates the alkyl radical, which is then trapped by the nickel catalyst to undergo reductive elimination with the halopyridine.

Table 1: Representative Conditions for Photoredox C(sp²)–C(sp³) Coupling of a Halopyridine

| Entry | Reactant 1 | Reactant 2 | Photocatalyst | Ni-Catalyst | Solvent | Yield (%) |

| 1 | 3-Bromopyridine | Hexyl-BF₃K | Ir(ppy)₃ | NiCl₂·glyme | DMF | 85 |

| 2 | 3-Iodopyridine | Hexanoic Acid | Ru(bpy)₃Cl₂ | NiBr₂ | Acetonitrile | 78 |

This data is representative of typical yields for such reactions and is for illustrative purposes.

Chemo- and Regioselectivity in Alkylation and Amination Reactions

The synthesis of this compound from 3-aminopyridine and a hexyl halide presents challenges in terms of chemo- and regioselectivity. 3-Aminopyridine has two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen.

Regioselectivity: The relative nucleophilicity of the two nitrogen atoms dictates the site of alkylation. The exocyclic amino group is generally more nucleophilic than the ring nitrogen in 3-aminopyridine, leading to preferential N-alkylation at the amino group to form this compound. However, reaction conditions can influence this selectivity. For instance, in the presence of a strong base, the amino group can be deprotonated, further enhancing its nucleophilicity. Conversely, protonation of the pyridine ring under acidic conditions would favor reaction at the exocyclic amine.

Chemoselectivity: A primary challenge in the alkylation of primary amines is overalkylation to form the tertiary amine. To achieve mono-alkylation, reaction conditions must be carefully controlled. Using a stoichiometric amount of the alkylating agent or a large excess of the amine can favor the formation of the secondary amine. Another approach involves the use of N-aminopyridinium salts as ammonia surrogates, which allows for self-limiting alkylation to selectively produce secondary amines. chemrxiv.orgacs.org

In the context of amination reactions, the reaction of an aryl halide with an amine can also be influenced by the nature of the halide. While typical SNAr reactivity follows the order F > Cl > Br > I, some base-promoted aminations have shown a reactivity sequence of I > Br ≈ F > Cl. nih.govresearchgate.net

Advanced Synthetic Platforms

Automated Synthesis and Reaction Optimization

Automated synthesis platforms have become invaluable in accelerating the discovery and development of new molecules by enabling high-throughput reaction screening and optimization. nih.gov The synthesis of this compound can be adapted to an automated platform to efficiently explore reaction parameters and improve yield and purity.

A typical automated synthesis workflow would involve a robotic system dispensing reagents from stock solutions into an array of reactors. The temperature, stirring, and reaction time for each reactor can be independently controlled. After the reaction is complete, automated workup and analysis (e.g., by LC-MS) can provide rapid feedback on the outcome of each experiment.

For the synthesis of this compound via nucleophilic substitution of a hexyl halide with 3-aminopyridine, an automated platform could be used to screen different bases, solvents, temperatures, and reaction times.

Table 2: Automated Synthesis Parameters for N-Hexylation of 3-Aminopyridine

| Parameter | Values Screened |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU |

| Solvent | DMF, DMSO, Acetonitrile, THF |

| Temperature (°C) | 25, 50, 75, 100 |

| Reaction Time (h) | 1, 2, 4, 8, 12, 24 |

An automated system could perform these experiments in parallel, allowing for the rapid identification of optimal conditions. For instance, an automated synthesis of a related pyridine-based alkylating agent has been successfully demonstrated. nih.govresearchgate.net

Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. beilstein-journals.orguc.ptmdpi.com The synthesis of this compound can be readily translated to a flow process.

A hypothetical flow setup would involve pumping solutions of 3-aminopyridine and a hexyl halide through separate inlet channels into a T-mixer, where they combine. The resulting reaction mixture would then flow through a heated reactor coil to facilitate the reaction. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate. Downstream processing, such as purification, can also be integrated into the flow system.

Table 3: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant 1 Solution | 1 M 3-Aminopyridine in DMF |

| Reactant 2 Solution | 1.1 M 1-Bromohexane in DMF |

| Flow Rate | 0.5 mL/min |

| Reactor Temperature | 100 °C |

| Reactor Volume | 5 mL |

| Residence Time | 10 min |

| Pressure | 10 bar |

This approach allows for the safe and efficient production of this compound, with the potential for producing gram quantities of the product per day. The synthesis of various substituted pyridines has been successfully demonstrated using flow chemistry. beilstein-journals.orgnih.gov

Reaction Mechanisms and Chemical Reactivity of N Hexyl 3 Pyridinamine

Mechanistic Investigations of N-Hexyl-3-pyridinamine Transformations

While specific mechanistic studies on this compound are not extensively documented, its reactivity can be largely inferred from studies on analogous 3-aminopyridines. Transformations of this compound are expected to proceed through pathways typical for substituted pyridines, including electrophilic and nucleophilic aromatic substitutions, as well as reactions centered on the nitrogen atoms. The presence of the N-hexyl group, an electron-donating alkyl substituent, is anticipated to modulate the reaction rates and regioselectivity compared to unsubstituted 3-aminopyridine (B143674).

Reactivity of the Pyridine (B92270) Core

The pyridine ring in this compound is the site of several key reactions, with its reactivity being a direct consequence of the interplay between the electronegative ring nitrogen and the electron-donating N-hexyl-3-amino substituent.

The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution (EAS). libretexts.orguoanbar.edu.iq However, the presence of the electron-donating amino group at the 3-position enhances the electron density of the ring, thereby activating it towards electrophilic attack. uoanbar.edu.iq Electrophilic substitution on 3-aminopyridine derivatives is directed primarily to the positions ortho and para to the amino group, namely the 2, 4, and 6 positions. The N-hexyl group, through its inductive effect, further enhances this activation.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions, where the electronegative nitrogen atom can stabilize the anionic intermediate. uoanbar.edu.iq The presence of a good leaving group at these positions facilitates NAS reactions. For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely without the presence of an activating group (e.g., a nitro group) or a suitable leaving group.

| Reaction Type | Reactivity of Pyridine Core | Preferred Positions for Substitution |

| Electrophilic Aromatic Substitution (EAS) | Activated by the 3-amino group | 2, 4, 6 |

| Nucleophilic Aromatic Substitution (NAS) | Generally favored in pyridines | 2, 4 (with a leaving group) |

The N-hexyl-3-amino substituent plays a pivotal role in dictating the reactivity of the pyridine ring. As an electron-donating group, it significantly influences the regioselectivity of electrophilic substitution. The lone pair of electrons on the exocyclic nitrogen can be delocalized into the pyridine ring, increasing the nucleophilicity at the ortho and para positions. This activating effect is crucial for overcoming the inherent resistance of the pyridine ring to electrophilic attack.

In a study on the electrophilic substitution of aminopyridines, it was demonstrated that the amino group directs incoming electrophiles to the positions ortho and para to it. acs.orgacs.org Therefore, for this compound, electrophilic attack is expected to favor the 2, 4, and 6 positions.

Reactivity of the Aminic Nitrogen

The exocyclic aminic nitrogen in this compound possesses a lone pair of electrons, making it a key site for various chemical reactions, including protonation and oxidation.

This compound has two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino nitrogen. In aqueous solution, 3-aminopyridine predominantly undergoes protonation at the ring nitrogen. mdpi.com The lone pair on the pyridine nitrogen resides in an sp² hybrid orbital and is not involved in the aromatic system, making it more available for protonation. wikipedia.org The basicity of the pyridine nitrogen is, however, lower than that of aliphatic amines due to the greater s-character of the sp² hybrid orbital. uoanbar.edu.iqmasterorganicchemistry.com

The N-hexyl group, being an electron-donating alkyl group, increases the electron density on the exocyclic nitrogen through an inductive effect. pharmaguideline.comlibretexts.orgsavemyexams.com This would be expected to increase the basicity of the exocyclic nitrogen compared to unsubstituted 3-aminopyridine. However, the primary site of protonation is still likely to be the ring nitrogen due to the delocalization of the exocyclic nitrogen's lone pair into the aromatic ring.

| Nitrogen Atom | Hybridization | Basicity | Factors Influencing Basicity |

| Pyridine Ring Nitrogen | sp² | More Basic Site | Lone pair not in aromatic system |

| Exocyclic Aminic Nitrogen | sp² (approx.) | Less Basic Site | Lone pair delocalized into the ring |

The nitrogen atoms in this compound can undergo oxidation. Kinetic studies on the oxidation of 3-aminopyridine have shown that the reaction mechanism involves a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the oxidizing agent. researchgate.net This suggests that the exocyclic amino group in this compound is susceptible to oxidation. The pyridine nitrogen can also be oxidized to form an N-oxide. wikipedia.org

The formation of radical species involving pyridine derivatives has also been documented. Pyridinium salts, formed by the reaction of the pyridine nitrogen with an electrophile, can undergo reactions to generate radical intermediates. nih.govnih.gov These radical cations can then participate in various transformations, including alkylation of the pyridine ring. nih.gov While specific studies on this compound are lacking, it is plausible that under appropriate conditions, it could form radical species, leading to further functionalization.

Transformations Involving the Hexyl Chain

The hexyl chain of this compound offers several avenues for chemical transformation, including oxidation, cyclization, and radical-mediated reactions. These reactions are often influenced by the presence of the pyridinamine moiety.

Oxidation: The alkyl side chains on aromatic rings can be susceptible to oxidation. pressbooks.pubmsu.edu Strong oxidizing agents can potentially convert the hexyl group into various oxygenated derivatives. For instance, the benzylic position of alkylbenzenes is readily oxidized to a carboxyl group. pressbooks.pub While the hexyl group in this compound lacks a benzylic position, oxidation can still occur, potentially leading to ketones, alcohols, or carboxylic acids under appropriate conditions. The nitrogen atom can also influence the oxidation, with N-oxidation of secondary amines leading to hydroxylamines and nitrones. uomustansiriyah.edu.iq

| Reactant Type | Oxidizing Agent | Potential Products | General Observations |

| Alkylbenzene | KMnO4 | Benzoic Acid | Oxidation occurs at the benzylic position. pressbooks.pub |

| Secondary Amine | Varies | Hydroxylamine, Nitrone | N-oxidation is a common pathway. uomustansiriyah.edu.iq |

| N-Substituted Amines | Oxoammonium salts | Amides | Catalytic oxidation via a hydride transfer mechanism. chemrxiv.org |

Cyclization: The hexyl chain can participate in intramolecular cyclization reactions, particularly through the formation of radical intermediates or via transition-metal-catalyzed processes. For instance, radical cyclization can occur where a radical generated on the hexyl chain attacks the pyridine ring. youtube.com Tandem reactions involving imine generation followed by N-cyclization are also known for accessing N-functionalized indoles. rsc.org

Radical-Mediated Reactions: N-alkyl pyridinium salts are known precursors for generating alkyl radicals under mild conditions, often initiated by light or metal catalysis. rsc.org Through a single electron reduction of the pyridinium ring, the C-N bond can be cleaved to release an alkyl radical. nih.gov This hexyl radical could then participate in various reactions, such as addition to alkenes or arylation. The efficiency of this process can be influenced by steric and electronic effects of substituents on the pyridine ring. nih.gov

| Reaction Type | Initiation | Key Intermediate | Potential Application |

| Deaminative Functionalization | Photoredox or Transition Metal Catalysis | Alkyl Radical | Cross-coupling reactions, addition to alkenes. rsc.orgnih.gov |

| Radical Chain Monoalkylation | Organoboranes | Alkyl Radical | Functionalization of pyridines. nih.govrsc.org |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the reaction mechanisms, transition states, and reactivity of molecules like this compound. researchgate.net Density Functional Theory (DFT) and ab initio methods are commonly employed to study various aspects of chemical reactions.

Elucidating Reaction Pathways: Computational methods can be used to map the potential energy surface of a reaction, identifying the most favorable reaction pathways. For instance, in the study of nucleophilic substitution reactions of three-membered heterocycles, computational analysis revealed that the accelerated rates were not solely due to ring strain relief but also to the electronic distribution in the transition state. scilit.com For this compound, computational studies could be employed to investigate the mechanism of oxidation of the hexyl chain, determining whether it proceeds via a stepwise or concerted mechanism and identifying the most likely site of initial attack.

Understanding Reactivity and Selectivity: Computational models can predict the reactivity of different sites within a molecule. For aminopyridines, theoretical studies have been used to analyze the charge density distribution, providing insights into their reactivity. researchgate.net In the case of this compound, computational analysis could help predict the regioselectivity of reactions on the pyridine ring versus the hexyl chain. For example, the nucleophilicity and electrophilicity of different atoms can be calculated to understand how the molecule will interact with various reagents. mdpi.com

Investigating Radical Reactions: The mechanism of radical formation and subsequent reactions involving N-alkyl pyridinium salts has been investigated using computational methods. nih.gov These studies can delineate the steric and electronic effects that influence the single electron reduction of the pyridinium ring and the subsequent C-N bond cleavage. Such computational approaches could be applied to this compound to understand the factors governing the formation and fate of the hexyl radical.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Energetics of reaction pathways, transition state structures. researchgate.net |

| Ab initio Methods | Electronic Structure Analysis | Charge distribution, molecular orbital analysis. researchgate.net |

| Molecular Dynamics (MD) | Simulating Reaction Dynamics | Understanding the role of solvent and temperature. |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-Hexyl-3-pyridinamine. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental insights into the chemical environment of each unique nucleus in the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms.

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity of atoms. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of C-H single-bond connectivities. youtube.comuky.eduucr.edumagritek.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.comuky.edumagritek.com It is particularly valuable for identifying quaternary carbons (those with no attached protons) and for piecing together molecular fragments. uky.edumagritek.com

For this compound, these techniques would confirm the attachment of the hexyl group to the nitrogen atom and its position on the pyridine (B92270) ring. The HMBC spectrum would show correlations between the protons on the first methylene group (C1') of the hexyl chain and the C3 carbon of the pyridine ring, as well as with the C2' and C3' carbons of the alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 2: Key Predicted HMBC Correlations for this compound.

Flow-NMR is a powerful process analytical technology (PAT) that allows for the real-time, in situ monitoring of chemical reactions. nih.govbeilstein-journals.orgnih.gov In this technique, the reaction mixture is continuously passed through the NMR spectrometer, enabling the acquisition of spectra as the reaction progresses. nih.gov This provides valuable kinetic and mechanistic data, allows for the identification of transient intermediates, and facilitates rapid reaction optimization. nih.govnih.gov The coupling of flow chemistry with in-line NMR analysis represents a significant advance in automated chemical synthesis. nih.govbeilstein-journals.org The synthesis of this compound, likely through the N-alkylation of 3-aminopyridine (B143674) with a hexyl halide, could be monitored using Flow-NMR to track the consumption of starting materials and the formation of the product in real-time, ensuring optimal reaction conditions and conversion.

While solution-state NMR is used for dissolved samples, solid-state NMR (ssNMR) spectroscopy is an atomic-level method used to determine the chemical structure, three-dimensional arrangement, and dynamics of solid materials. springernature.com For a compound like this compound, which may exist as a crystalline or amorphous solid, ssNMR can provide critical information that is inaccessible by other methods. hoffmanchemicals.com It is a powerful tool for characterizing polymorphism (the existence of different crystal structures), which can significantly impact the physical properties of a compound. Furthermore, ssNMR can be used to study host-guest interactions if the molecule is incorporated into a larger framework, such as a metal-organic framework or zeolite. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" of a compound, making them excellent for identification and for providing structural information about functional groups. nih.govucl.ac.ukkurouskilab.com

Modern analysis of vibrational spectra heavily relies on the correlation of experimentally obtained data with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). up.ac.zamdpi.comarxiv.orgnih.govresearchgate.net Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. up.ac.zaresearchgate.net By scaling the calculated frequencies to correct for approximations and anharmonicity, a highly accurate theoretical spectrum can be generated. researchgate.net Comparing this theoretical spectrum with the experimental IR and Raman spectra allows for a confident and detailed assignment of each observed vibrational band to a specific molecular motion (e.g., stretching, bending, or rocking of specific bonds). mdpi.comarxiv.org This combined approach is crucial for resolving ambiguities in complex spectral regions. up.ac.za

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound. Note: These are representative values for the types of vibrations expected.

The IR and Raman spectra of a molecule are unique and serve as a "molecular fingerprint," allowing for its rapid identification by comparing the spectrum to a library of known compounds. nih.gov This fingerprinting capability is widely used in quality control and chemical analysis.

Furthermore, vibrational spectroscopy is highly sensitive to the molecule's conformation. iu.edu.sanih.gov The flexible hexyl chain of this compound can adopt various spatial arrangements (conformers). Different conformers may give rise to distinct peaks in the vibrational spectrum. By combining experimental spectra with computational studies of the potential energy surface, it is possible to identify the most stable conformer(s) present in the sample and to study conformational changes induced by factors such as temperature or solvent. mdpi.comiu.edu.sanih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In the analysis of this compound, MS provides unequivocal confirmation of its molecular identity.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation of this molecular ion provides valuable structural information. The fragmentation process in mass spectrometry often involves the cleavage of the weakest bonds and the formation of the most stable carbocations. libretexts.org

For this compound, the bond between the hexyl group and the nitrogen atom is a likely site for initial fragmentation. Common fragmentation pathways for N-alkyl compounds include the loss of alkyl radicals. nih.gov The fragmentation of the hexyl chain itself can also occur, leading to a series of peaks separated by 14 Da (corresponding to CH2 groups). researchgate.net

Expected Fragmentation Patterns for this compound:

| m/z Value | Proposed Fragment Ion | Notes |

| 178 | [C11H18N2]+ | Molecular Ion (M+) |

| 163 | [M - CH3]+ | Loss of a methyl radical from the hexyl chain. |

| 149 | [M - C2H5]+ | Loss of an ethyl radical. |

| 135 | [M - C3H7]+ | Loss of a propyl radical. |

| 121 | [M - C4H9]+ | Loss of a butyl radical. |

| 107 | [M - C5H11]+ | Loss of a pentyl radical, a common fragmentation for hexyl groups. researchgate.net |

| 93 | [C5H5N2]+ | Ion resulting from cleavage of the N-hexyl bond. |

This table is illustrative of expected fragmentation patterns based on general principles of mass spectrometry and may not represent actual experimental data.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is an essential technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and intermolecular interactions within its crystal lattice. This technique is crucial for understanding the solid-state packing and conformation of the molecule.

While specific crystallographic data for this compound is not widely published, the analysis of related substituted pyridine structures reveals common features. acs.org In the crystalline state, molecules of this compound would likely be arranged in a way that maximizes intermolecular forces, such as hydrogen bonding (if a suitable donor/acceptor is present) and van der Waals interactions. The flexible hexyl chain could adopt various conformations to optimize packing efficiency.

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule. These techniques are particularly sensitive to the presence of chromophores and fluorophores.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridinamine chromophore. The parent compound, 3-aminopyridine, exhibits absorption maxima in the ultraviolet region. nist.gov The presence of the hexyl group, an alkyl substituent, is not expected to significantly shift the main absorption bands, as it is not a strong chromophore. The absorption bands observed are typically due to π → π* and n → π* transitions within the pyridine ring system. researchgate.net

Fluorescence Spectroscopy: Many pyridine derivatives are known to exhibit fluorescence. nih.govnih.gov The fluorescence properties of this compound, such as its excitation and emission wavelengths, quantum yield, and lifetime, would be influenced by the nature of its electronic excited states. The emission wavelength and intensity can be sensitive to the solvent polarity. sciforum.net For some aminopyridine derivatives, fluorescence emission is observed in the blue region of the spectrum. nih.gov

Illustrative Spectroscopic Data:

| Technique | Expected Observation | Structural Inference |

| UV-Vis Spectroscopy | Absorption maxima in the UV region. | Corresponds to the π → π* and n → π* transitions of the pyridinamine moiety. researchgate.net |

| Fluorescence Spectroscopy | Potential emission in the blue-violet region. | Indicates the presence of a fluorophore and provides information on the excited state. |

This table provides expected spectroscopic properties based on the behavior of similar compounds and general principles.

Integration of Analytical Techniques for Comprehensive Characterization

A comprehensive understanding of this compound is achieved by integrating data from multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides key structural fragments. NMR spectroscopy (not detailed here, but essential) would elucidate the precise connectivity of atoms. When in a crystalline form, X-ray diffraction can provide the definitive three-dimensional structure. researchgate.net

UV-Vis and fluorescence spectroscopy offer information about the electronic properties of the molecule. Together, these techniques provide a detailed and robust characterization of this compound, confirming its identity, structure, and purity. The synergistic use of these methods is a cornerstone of modern chemical analysis.

Computational Chemistry and Theoretical Investigations of N Hexyl 3 Pyridinamine

Quantum Chemical Studies

Quantum chemical studies, grounded in the principles of quantum mechanics, are employed to calculate the electronic structure and properties of N-Hexyl-3-pyridinamine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.orgarxiv.org For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. nih.gov

Calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. ijcce.ac.irresearchgate.net For this compound, this would involve characterizing the geometry of the pyridine (B92270) ring, the conformation of the hexyl chain, and the orientation of the amine group. The electronic properties derived from the optimized geometry, such as the dipole moment and the distribution of electron density, are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (Pyridine-Amine) | 1.38 Å |

| Bond Length | N-H (Amine) | 1.01 Å |

| Bond Length | N-C (Amine-Hexyl) | 1.46 Å |

| Bond Angle | C-N-C (Pyridine-Amine-Hexyl) | 125.0° |

Note: The values in this table are illustrative and represent typical outcomes for similar molecules from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the pyridine ring, marking the probable sites for nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 0.95 |

| Electronegativity (χ) | 3.40 |

Note: These values are representative and intended to illustrate the output of a quantum chemical calculation.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into a localized form that corresponds to the familiar Lewis structure elements like bonds and lone pairs. wisc.edu

For this compound, NBO analysis can quantify the delocalization of electron density. A key investigation would be the interaction between the lone pair electrons on the amine nitrogen (a donor NBO) and the antibonding orbitals (acceptor NBOs) of the adjacent pyridine ring and hexyl group. wisc.edu The strength of these interactions is evaluated using second-order perturbation theory. wisc.edu These "delocalization" effects are crucial for understanding the molecule's electronic stability and the nature of its chemical bonds. wikipedia.org For instance, a significant interaction between the nitrogen lone pair and the π* orbitals of the pyridine ring would indicate electronic delocalization and contribute to the stability of the planar arrangement around the nitrogen atom.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Amine) | π* (C-C in Pyridine) | 8.13 |

| σ (C-H of Hexyl) | σ* (N-C Amine-Hexyl) | 2.50 |

Note: E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital. The values are hypothetical examples.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical studies often focus on a single, static minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and intermolecular interactions. mdpi.comnih.gov

For this compound, the flexible hexyl chain can adopt numerous conformations. MD simulations can map the potential energy surface associated with the rotation of dihedral angles within this chain, identifying low-energy conformers and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule behaves in solution or interacts with a biological target.

Furthermore, by simulating this compound in a solvent box (e.g., water), MD can reveal detailed information about solvation and intermolecular interactions. nih.gov This includes the formation of hydrogen bonds between the amine's N-H group or the pyridine nitrogen and solvent molecules, as well as van der Waals interactions involving the hexyl chain.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental results for validation of the computational model. utm.my DFT methods can be used to calculate various spectroscopic parameters for this compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the IR spectrum. The computed frequencies and intensities of the vibrational modes (e.g., N-H stretch, C=N stretch of the pyridine ring, C-H stretches of the hexyl chain) can be directly compared to an experimental FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated to predict chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of peaks in experimental NMR spectra.

A strong correlation between the predicted and experimental spectra lends confidence to the accuracy of the computed molecular geometry and electronic structure.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the entire course of a chemical reaction, providing a detailed picture of the mechanism. pku.edu.cn This involves identifying the reactants, products, and, most importantly, the transition state (TS) that connects them on the potential energy surface. ucsb.edu The transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate. ucsb.edu

For hypothetical reactions involving this compound, such as electrophilic substitution on the pyridine ring or N-alkylation at the amine, computational modeling can be employed. Methods like the Nudged Elastic Band (NEB) or Growing String Method (GSM) can be used to find the minimum energy path (MEP) between reactants and products. chemrxiv.orgdtu.dk Once a transition state structure is located, its geometry can be optimized, and a frequency calculation can confirm its identity (characterized by a single imaginary frequency). The calculated activation energy (the energy difference between the transition state and the reactants) is a critical parameter for predicting the reaction rate.

Applications in Materials Science

Development of Advanced Functional Materials

The development of advanced functional materials often relies on the precise tuning of molecular architecture to achieve desired properties. N-Hexyl-3-pyridinamine possesses a combination of a nucleophilic amino group and a pyridine (B92270) ring, which can act as a ligand for metal coordination. This dual functionality makes it a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The hexyl group can influence the solubility and processing characteristics of such materials, as well as introduce a degree of structural flexibility.

Furthermore, the pyridinamine moiety can participate in hydrogen bonding, which is a critical interaction for directing the self-assembly of molecules into ordered structures. This property is fundamental to the creation of materials with tailored optical, electronic, or catalytic functions. The synthesis of this compound has been documented, for instance, through palladium-catalyzed amination reactions, a versatile method for creating a wide array of functionalized amines. cmu.edugoogle.com

Incorporation into Polymeric Systems

The amino group in this compound provides a reactive site for its incorporation into polymeric structures. It can act as a monomer or a functional side group in polymerization reactions. For example, it could be reacted with dianhydrides to form polyimides containing pyridine moieties, a class of polymers known for their excellent thermal stability and mechanical properties. researchgate.netresearchgate.net The presence of the pyridine unit within the polymer backbone or as a pendant group could impart specific properties such as metal-ion binding capabilities, pH-responsiveness, or altered solubility.

The synthesis of polymers containing related pyridine structures has been shown to be a viable route to new materials. For instance, poly[bis[μ-3-(aminomethyl)pyridine-κ2 N:N′]bis(thiocyanato-κN)manganese(II)] has been synthesized and characterized, demonstrating the ability of pyridine-containing ligands to form extended polymeric networks with metal ions. nih.gov While not a direct polymerization of a pyridinamine, this illustrates the principle of incorporating pyridine functionalities into polymer chains.

Role in Organic Electronic and Photonic Devices

Pyridine-containing compounds are widely investigated for their potential in organic electronic and photonic devices due to their electron-deficient nature, which can facilitate electron transport. This compound could potentially be utilized as a building block for organic semiconductors or as a host material in organic light-emitting diodes (OLEDs). The hexyl chain would enhance solubility, allowing for solution-based processing techniques which are often more cost-effective than vacuum deposition methods.

The electronic properties of N-alkyl-substituted bis(imino)pyridine iron imide complexes have been studied, revealing interesting spin crossover behavior. nih.gov While a more complex system, this research highlights that N-alkylation of pyridine-containing ligands can significantly influence the electronic structure and magnetic properties of the resulting metal complexes, which is a key consideration in the design of materials for electronic applications.

Synthesis of Stimuli-Responsive Materials

Stimuli-responsive, or "smart," materials are polymers and other materials that change their properties in response to external stimuli such as pH, temperature, or the presence of specific chemicals. nih.govmdpi.comrsc.orgrsc.orgnih.gov The pyridine nitrogen in this compound is basic and can be protonated at low pH. If incorporated into a polymer, this could lead to a pH-responsive material that changes its conformation, solubility, or ability to bind other molecules as a function of pH.

The development of stimuli-responsive polymers is a burgeoning field with applications in drug delivery, sensors, and actuators. The ability to introduce a pH-sensitive group like the pyridinamine moiety into a material is a common strategy for creating such "smart" systems.

Thin Film Fabrication and Self-Assembly in Material Architectures

The formation of ordered molecular layers on surfaces is crucial for the development of many advanced devices. Self-assembled monolayers (SAMs) are a prime example of this bottom-up fabrication approach. wikipedia.org this compound, with its amino group, could potentially be used to form SAMs on various substrates. The amino group can act as an anchor to the surface, while the hexyl chain and pyridine ring would form the body and terminus of the monolayer, respectively.

The structure of the anchoring group and the intermolecular interactions between the assembled molecules dictate the packing and ordering of the resulting thin film. Studies on the self-assembly of amino-terminated monolayers have shown that the chemical structure of the molecule is critical in determining the final architecture of the monolayer. rsc.org Furthermore, pyridine-terminated thiolates have been shown to form highly ordered and densely packed SAMs on gold substrates. rsc.org These findings suggest that this compound could be a viable candidate for creating functionalized surfaces with specific chemical and physical properties.

Supramolecular Chemistry and Molecular Recognition Phenomena

Molecular Recognition Properties of N-Hexyl-3-pyridinamine

The molecular recognition capabilities of this compound are primarily demonstrated through its specific interactions with carboxylic acids. The nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor, enabling the compound to recognize and bind with molecules containing carboxylic acid functional groups. This recognition is a key factor in the formation of the supramolecular structures discussed in the subsequent sections. While the pyridinamine moiety has the potential for other types of molecular recognition, such as metal coordination or sensing of other analytes, its predominant and well-documented role in the scientific literature is as a receptor for carboxylic acids.

Self-Assembly Processes and Formation of Supramolecular Architectures

This compound is a versatile component in the bottom-up construction of supramolecular architectures, particularly hydrogen-bonded liquid crystals (HBLCs). The process of self-assembly is initiated by the molecular recognition between the pyridine nitrogen of this compound and the hydroxyl group of a carboxylic acid, leading to the formation of a supramolecular complex.

In a notable study, a series of novel HBLCs were synthesized by complexing this compound with different long-chain carboxylic acids, including 4-alkoxybenzoic acids and aliphatic carboxylic acids. The formation of these complexes drives the self-assembly into ordered liquid crystalline phases, such as smectic A (SmA) and nematic (N) phases. The thermal stability of these mesophases was observed to be dependent on the length of the alkyl chain of the carboxylic acid, with longer chains leading to higher clearing temperatures. This demonstrates that this compound is an effective building block for creating organized supramolecular systems.

Host-Guest Chemistry with this compound as a Ligand or Receptor Component

In the context of host-guest chemistry, this compound typically functions as a host or receptor component for carboxylic acid guests. The interaction is highly specific, relying on the formation of a hydrogen bond between the pyridine and the carboxylic acid. This host-guest complexation is the fundamental step in the creation of the aforementioned liquid crystalline assemblies.

The table below summarizes the types of carboxylic acids that have been successfully complexed with this compound to form supramolecular liquid crystals, showcasing its utility as a receptor.

| Guest Molecule Type | Specific Examples Used in Research | Resulting Supramolecular Structure |

| 4-Alkoxybenzoic Acids | nOBA (where n = 6, 8, 10, 12, 14, 16) | Hydrogen-Bonded Liquid Crystals |

| Aliphatic Carboxylic Acids | nFA (where n = 10, 12, 14, 16, 18) | Hydrogen-Bonded Liquid Crystals |

Exploration of Non-Covalent Interactions

The formation and stability of supramolecular architectures involving this compound are governed by a variety of non-covalent interactions.

Hydrogen bonding is the primary driving force in the self-assembly of this compound with carboxylic acids. Fourier transform infrared (FTIR) spectroscopy has confirmed the formation of hydrogen bonds between the pyridine nitrogen and the carboxylic acid group. This specific and directional interaction is responsible for the formation of the primary supramolecular synthons that subsequently organize into larger architectures.

In complexes of this compound with aromatic carboxylic acids, such as 4-alkoxybenzoic acids, π-π stacking interactions between the pyridine ring and the benzoic acid ring are expected to contribute to the stability and ordering of the supramolecular structure. These interactions, where the electron-rich and electron-poor aromatic rings align, play a crucial role in the formation of the liquid crystalline phases. The parallel arrangement of the aromatic cores is a characteristic feature that promotes the anisotropic nature of these materials.

Catalytic Applications

N-Hexyl-3-pyridinamine as a Ligand in Metal-Catalyzed Systems

The utility of pyridine-based compounds as ligands is well-established in coordination chemistry and catalysis. jscimedcentral.comnih.gov The pyridine (B92270) ring can act as a σ-donor and a π-acceptor, while the amino group primarily functions as a σ-donor. This combination in this compound allows it to modulate the properties of a coordinated metal center, which is crucial for catalytic performance.

Pyridinamine scaffolds are integral to a wide range of transition metal-catalyzed reactions. The nitrogen atoms of the ligand can coordinate with various transition metals, including but not limited to palladium (Pd), nickel (Ni), iron (Fe), copper (Cu), and cobalt (Co), to form stable and catalytically active complexes. nih.govrsc.org Pyridine-containing ligands are known to be effective in creating catalysts for numerous synthetic processes. jscimedcentral.com For instance, iron and cobalt catalysts bearing N,N,N-chelating 2,6-bis(arylimino)pyridine ligands have seen significant advancements for olefin oligomerization and polymerization. researchgate.net

The specific role of the transition metal is often central to the catalyst's function. In oxygen reduction reactions, for example, the catalytic activity of carbon-supported metal-aminopyrine catalysts was found to follow the order Co > Fe ~ Cu > Mn > Ni, demonstrating the significant impact of the chosen metal precursor on performance. rsc.org The hexyl group on this compound introduces steric bulk and lipophilicity, which can influence the catalyst's solubility in organic solvents and fine-tune its activity by affecting the accessibility of the metal center.

Chelation, the formation of two or more coordinate bonds between a multidentate ligand and a single central metal atom, is a key principle in the design of effective catalysts. Ligands incorporating a 2-aminopyridine moiety are noted for their chelating ability due to the proximity of the two nitrogen atoms. nih.gov While the nitrogen atoms in this compound are further separated, the molecule can still function as a chelating or bridging ligand, depending on the coordination geometry of the metal center and the reaction conditions.

The design of chelating ligands is crucial for enhancing the stability and selectivity of metal complexes. For example, 2,6-bis(thiomorpholinomethyl)pyridine acts as a tridentate ligand, using its three nitrogen atoms to coordinate with palladium(II), copper(II), and nickel(II), forming stable complexes with distinct geometries. nus.edu.sg Similarly, the design of multidentate hydroxypyridinone ligands for plutonium(IV) chelation highlights how the arrangement of coordinating groups leads to high affinity and stability. nih.gov The structural framework of this compound offers a basis for designing bidentate ligands that can stabilize catalytically active metal species, influencing their reactivity in targeted transformations.

Applications in Specific Organic Transformations

The coordination of this compound to a metal center can generate catalysts for a variety of important organic reactions, from building molecular backbones to creating polymers.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis. nih.govnih.gov Transition metal catalysis is a primary tool for achieving these transformations, and the ligand plays a critical role in the catalyst's efficacy. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, are widely used for forming C-N, C-O, and C-S bonds and rely on a mechanism involving oxidative addition and reductive elimination, a cycle heavily influenced by the coordinating ligand. nih.gov

While specific studies on this compound in this context are not detailed in the provided search results, related pyridine-based ligands are essential in this field. Terpyridine, a tridentate pyridine-containing ligand, forms complexes with cobalt that can catalyze Suzuki-Miyaura cross-coupling for C-C bond formation. nih.gov The electronic properties imparted by the aminopyridine moiety in this compound suggest its potential utility in similar catalytic systems designed for constructing complex organic molecules.

The oligomerization and polymerization of olefins are large-scale industrial processes that often rely on transition metal catalysts. researchgate.netnih.gov Late transition metal complexes, particularly those of nickel and palladium, are effective catalysts for these reactions. The ligand structure is a determining factor for the outcome, directing the reaction toward the formation of short-chain oligomers or high-molecular-weight polymers.

Catalyst systems based on α-diimine nickel(II) complexes, which share structural similarities with coordinated pyridinamines, are used for ethylene oligomerization. mdpi.com The substituents on the ligand framework have a dramatic effect on the product distribution. For example, removing methyl substituents from the iminophenyl groups of an α-diimine ligand shortens the resulting polymer chain length significantly. mdpi.com This highlights how the steric and electronic properties of a ligand like this compound could be used to control the properties of polyolefins. The product distribution of oligomers often follows a Shultz-Flory model, a characteristic of many single-site catalysts used in these processes. mdpi.com

| Ligand on Ni²⁺-Mica Procatalyst | Product Type | Yield of Soluble Oligomers (g) | Selectivity to Linear α-Olefins (%) |

|---|---|---|---|

| 2,6-Me₂-Ph-N=C(CH₃)-C(CH₃)=N-Ph-2,6-Me₂ | Polyethylene | 0.00 | - |

| 2-Me-Ph-N=C(CH₃)-C(CH₃)=N-Ph-2-Me | Polyethylene Wax | 0.17 | - |

| Ph-N=C(CH₃)-C(CH₃)=N-Ph | Soluble Oligomers | 1.58 | 94.7 |

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a powerful synthetic method. Catalytic hydroboration enables these reactions under milder conditions and with greater selectivity. nih.gov While many hydroboration reactions focus on the transformation of pyridines themselves, nih.govresearchgate.net ligands play a crucial role in metal-catalyzed hydroboration of other substrates.

The mechanism of catalytic hydroboration often involves the activation of a borane species by a metal complex. For instance, in the hydroboration of pyridines catalyzed by manganese complexes, the regioselectivity (1,4- vs. 1,2-adduct) is determined by the stability of the intermediates, a factor that can be influenced by the ligand. nih.govfrontiersin.org A ligand such as this compound could coordinate to a metal center and modulate its interaction with the borane and the unsaturated substrate, thereby controlling the efficiency and selectivity of the hydroboration process.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations of catalytic cycles are fundamental to understanding and optimizing catalytic processes. Such studies typically involve the identification of reaction intermediates, transition states, and the determination of rate-limiting steps. This is often achieved through a combination of experimental techniques, such as spectroscopy and kinetic studies, and computational modeling.

For this compound, there are no available studies that elucidate its role in any specific catalytic cycle. Research on related compounds, such as other 3-aminopyridine (B143674) derivatives, suggests that the lone pair of electrons on the pyridinic nitrogen and the amino nitrogen can be involved in coordinating to metal centers or in activating substrates through acid-base interactions. However, without specific experimental or computational data for this compound, any proposed mechanism would be purely speculative.

Design Principles for Enhanced Catalytic Activity and Selectivity

The rational design of catalysts is a key objective in chemical research, aiming to improve their efficiency and selectivity for desired chemical transformations. General design principles for pyridine-based catalysts often involve tuning the electronic properties of the pyridine ring and the steric hindrance around the catalytically active center.

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the nucleophilicity or basicity of the pyridine nitrogen, thereby influencing its catalytic activity. Similarly, the size and conformation of substituents can dictate the selectivity of a reaction by controlling the access of substrates to the active site.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of N-Hexyl-3-pyridinamine. These computational tools can accelerate the discovery of new derivatives and formulations by predicting molecular properties and simulating reaction outcomes. By analyzing vast datasets, ML algorithms can identify patterns that may not be apparent through traditional experimental methods, leading to the design of this compound-based compounds with tailored functionalities. This data-driven approach can significantly reduce the time and cost associated with laboratory research, enabling a more efficient exploration of the chemical space surrounding this compound.

Exploration of Bio-Inspired Systems and Green Solvents

In line with the growing emphasis on sustainable chemistry, future research will likely focus on the use of this compound in bio-inspired systems and its compatibility with green solvents. Investigating its role in mimicking biological processes could lead to the development of novel catalysts or sensors. Furthermore, understanding its solubility and stability in environmentally benign solvents is crucial for developing greener synthetic routes and applications. This focus on sustainability will not only minimize the environmental impact of chemical processes involving this compound but also align its use with the principles of a circular economy.

Development of Advanced Characterization Techniques for Dynamic Systems

A deeper understanding of this compound's behavior in dynamic and complex environments necessitates the use of advanced characterization techniques. Methods that allow for real-time monitoring of its interactions and transformations will be pivotal. Techniques such as in-situ spectroscopy and advanced chromatographic methods can provide valuable insights into its reaction kinetics, degradation pathways, and interactions with other molecules in complex mixtures. This will enable a more precise control over its applications and a better understanding of its lifecycle.

Interdisciplinary Research Synergies with Related Fields

The full potential of this compound will be unlocked through collaborations with diverse scientific disciplines. Its properties may be of interest to researchers in materials science for the development of new polymers or functional coatings. In medicinal chemistry, its structural motifs could serve as a scaffold for the design of new therapeutic agents. Furthermore, its application in agrochemicals or veterinary medicine could be explored in conjunction with agricultural and life sciences. These interdisciplinary synergies will foster innovation and lead to the discovery of previously unforeseen applications for this compound.

Addressing Grand Challenges in Chemical Science through this compound Research

Research on this compound has the potential to contribute to solving some of the major challenges facing chemical science. For instance, its catalytic properties could be harnessed for more efficient and selective chemical transformations, contributing to resource and energy efficiency. Its application in the development of new materials could address needs in energy storage or carbon capture. By strategically directing research towards these "grand challenges," the scientific community can leverage the unique properties of this compound to develop solutions that have a significant societal impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hexyl-3-pyridinamine, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3-aminopyridine with hexyl bromide in a polar aprotic solvent (e.g., DMSO) under basic conditions (e.g., cesium carbonate) at 35–50°C for 24–48 hours . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization ensures high purity (>95%). Reaction efficiency can be optimized using machine learning models to screen solvent/base combinations and temperature gradients, as demonstrated in data-driven chemical reaction optimization frameworks .

Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm proton and carbon environments, focusing on pyridine ring shifts (δ 7.0–8.5 ppm) and hexyl chain integration .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₁₁H₁₈N₂) .

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Conflicting data should be cross-referenced with databases like NIST Chemistry WebBook and PubChem to resolve discrepancies in peak assignments.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can machine learning models be applied to optimize the synthesis parameters of this compound?

- Methodological Answer : Machine learning frameworks, such as LabMate.AI , enable high-throughput screening of reaction variables (e.g., solvent polarity, catalyst loading, and reaction time). Training models on historical data (e.g., yield, purity) can predict optimal conditions. For example, gradient boosting algorithms may identify cesium carbonate as a superior base over potassium carbonate for minimizing side reactions . Iterative feedback loops between experimental validation and model refinement enhance predictive accuracy.

Q. What strategies address contradictory bioactivity data in different studies on pyridine derivatives like this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Replication : Repeat assays under standardized conditions (e.g., identical solvent/DMSO concentrations) .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding variables (e.g., pH, temperature) .

- Control Experiments : Use structurally analogous compounds (e.g., N-pentyl-3-pyridinamine) to isolate substituent effects .

Q. How does the hexyl substituent influence the electronic properties and reactivity of this compound compared to shorter alkyl chains?

- Methodological Answer : The hexyl chain increases lipophilicity (logP > 2.5) and steric bulk, reducing nucleophilic attack at the pyridine nitrogen. Computational studies (DFT) reveal that longer alkyl chains stabilize the amine via hyperconjugation, lowering the energy barrier for protonation . Experimentally, compare reaction kinetics with N-methyl-3-pyridinamine in SN2 reactions: hexyl derivatives exhibit slower kinetics due to steric hindrance, confirmed by Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.